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molecular formula C9H9NO B8535163 2-Phenylacrylamide

2-Phenylacrylamide

Cat. No. B8535163
M. Wt: 147.17 g/mol
InChI Key: IMOLAGKJZFODRK-UHFFFAOYSA-N
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Patent
US08771918B2

Procedure details

Phenyl acrylamide was synthesized via the acylation reaction of aniline followed by the β-elimination of the 3-chloropropionyl amide intermediate product (intermediate product 1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-chloropropionyl amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
product 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl[CH2:9][CH2:10][C:11]([NH-:13])=[O:12]>>[C:2]1([C:10](=[CH2:9])[C:11]([NH2:13])=[O:12])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Step Two
Name
3-chloropropionyl amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCC(=O)[NH-]
Step Three
Name
product 1
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C(=O)N)=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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